1-(4-Chlorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
Overview
Description
1-(4-Chlorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid is a useful research compound. Its molecular formula is C14H13ClN2O3S and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research explores the reaction pathways underlying antioxidant capacity assays, such as those involving ABTS/potassium persulfate decolorization, indicating the importance of understanding specific reactions for antioxidants, including phenolic nature ones, and their oxidative degradation products. This area of study highlights the relevance of chemical reaction pathways in evaluating antioxidant capacities of compounds, which could be applicable in exploring the antioxidant potential of specific compounds like the one you're interested in (Ilyasov et al., 2020).
Wastewater Treatment in the Pesticide Industry
Investigations into the treatment of high-strength wastewater from the pesticide industry reveal the effectiveness of biological processes and granular activated carbon in removing toxic pollutants. This suggests potential applications of chemical compounds in environmental remediation and pollution control strategies (Goodwin et al., 2018).
Pharmacological Effects of Phenolic Acids
Studies on chlorogenic acid, a phenolic compound, show its wide range of therapeutic roles, including antioxidant, anti-inflammatory, and cardioprotective activities. This emphasizes the potential of phenolic compounds in drug synthesis and their pharmacological applications (Naveed et al., 2018).
Applications in Optoelectronic Materials
Research on functionalized quinazolines and pyrimidines for optoelectronic materials indicates the value of incorporating these fragments into conjugated systems for creating novel materials. This area could be relevant for exploring the electronic or photonic applications of the compound (Lipunova et al., 2018).
Drug Synthesis Using Biomass-derived Compounds
Levulinic acid, identified as a key building block from biomass, underlines the importance of using such compounds in synthesizing a variety of chemicals, including pharmaceuticals. This showcases the potential for environmentally friendly routes in drug synthesis and the role of specific chemical groups in medicinal chemistry (Zhang et al., 2021).
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-oxo-4-propylsulfanylpyridazine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-7-21-11-8-12(18)17(16-13(11)14(19)20)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEUJJQOPOOYLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.